Home > Products > Screening Compounds P85723 > Exatecan intermediate 9
Exatecan intermediate 9 - 2290562-59-1

Exatecan intermediate 9

Catalog Number: EVT-3462533
CAS Number: 2290562-59-1
Molecular Formula: C26H24FN3O5
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Exatecan intermediate 9, also known as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide, is a critical compound in the synthesis of the topoisomerase I inhibitor exatecan mesylate. This compound plays a pivotal role in the production of exatecan, which has shown significant anti-tumor activity and improved solubility compared to other similar compounds. The synthesis of exatecan intermediate 9 involves several steps that utilize relatively inexpensive starting materials and straightforward reaction conditions, making it suitable for industrial-scale production .

Source and Classification

Exatecan intermediate 9 is classified as a synthetic organic compound belonging to the camptothecin family. Camptothecins are known for their mechanism of action as topoisomerase inhibitors, which interfere with DNA replication in cancer cells. Exatecan itself is an advanced derivative designed to enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapeutics .

Synthesis Analysis

Methods and Technical Details

The synthesis of exatecan intermediate 9 typically involves several key reactions:

  1. Starting Material: The process begins with 3-fluoro-4-methylaniline.
  2. Reactions:
    • Acylation Reaction: The starting material undergoes acylation to introduce an acyl group.
    • Bromination Reaction: This step introduces a bromine atom into the structure.
    • Cross-Coupling Reaction: This reaction forms carbon-carbon bonds, crucial for building the compound's core structure.
  3. Rearrangement Reaction: Finally, a rearrangement reaction yields exatecan intermediate 9 from its precursor .
Molecular Structure Analysis

Structure and Data

Exatecan intermediate 9 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C_{16}H_{16}F_{1}N_{1}O_{2}
  • Molecular Weight: Approximately 273.30 g/mol
  • Structural Components:
    • A naphthalene ring system
    • A fluorine atom at the para position relative to the amide group
    • A ketone functional group contributing to its reactivity

The presence of these functional groups is essential for its biological activity as a topoisomerase inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Exatecan intermediate 9 can participate in various chemical reactions that facilitate its transformation into more complex structures or derivatives:

  1. Hydrolysis: Under acidic conditions, it can undergo hydrolysis to form more reactive intermediates.
  2. Oxidation and Reduction Reactions: These reactions can modify functional groups within the molecule, enhancing its pharmacological profile.
  3. Coupling Reactions: Intermediate 9 can be coupled with other molecular entities to form antibody-drug conjugates, improving targeting in cancer therapy .

These reactions are crucial for developing new therapeutic agents derived from exatecan.

Mechanism of Action

Process and Data

Exatecan functions primarily as a topoisomerase I inhibitor. The mechanism involves:

  1. Binding to Topoisomerase I: Exatecan binds to the enzyme's active site, stabilizing the enzyme-DNA complex.
  2. Prevention of DNA Relaxation: By inhibiting the relaxation of supercoiled DNA during replication, exatecan induces DNA damage.
  3. Cell Cycle Arrest: The accumulation of DNA breaks leads to cell cycle arrest and ultimately triggers apoptosis in cancer cells.

This mechanism underlines its effectiveness as an anti-cancer agent, particularly against various solid tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Exatecan intermediate 9 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.

These properties influence its handling during synthesis and formulation into drug products .

Applications

Scientific Uses

Exatecan intermediate 9 is primarily utilized in:

  • Synthesis of Exatecan Mesylate: As a precursor in producing exatecan mesylate, which is used in clinical settings for treating various cancers.
  • Research on Topoisomerase Inhibitors: It serves as a model compound for studying the structure-activity relationships of camptothecin derivatives.
  • Development of Antibody-Drug Conjugates: Its reactive groups allow for coupling with antibodies, enhancing targeted delivery systems in cancer therapy .
Synthesis and Manufacturing Methodologies of Exatecan Intermediate 9

Synthetic Pathways for Exatecan Intermediate 9 in ADC Development

Exatecan intermediate 9 (CAS: 2290562-59-1, C₂₆H₂₄FN₃O₅, MW: 477.48 g/mol) serves as a critical precursor in antibody-drug conjugate (ADC) payload synthesis, particularly for camptothecin-derived therapeutics like trastuzumab deruxtecan [2] [8] [10]. The predominant 7-step route begins with iodination of commercially available compound 5, achieving 66% yield with high regioselectivity to avoid positional isomers [1] [4]. Subsequent Heck cross-coupling introduces a tert-butyl ester moiety via palladium-catalyzed reaction with tert-butyl 3-butenoate, yielding olefin 7 (83% yield). Nitrosation and tandem reduction then install the amino group essential for cyclization [1] [4]. The pivotal Friedel-Crafts acylation – mediated by indium trichloride – forms the pentacyclic core of intermediate 9 through intramolecular cyclization of tert-butyl esters [1] [4]. Alternative routes include late-stage modifications of camptothecin scaffolds, though these suffer from longer sequences and lower yields (8–10 steps, <10% overall) compared to the optimized pathway [7] [10].

Table 1: Key Synthetic Routes for Exatecan Intermediate 9

RouteStarting MaterialKey StepsOverall YieldADC Relevance
7-Step Linear SequenceCompound 5Iodination, Heck, Friedel-Crafts12.2%Direct precursor to Exatecan
Camptothecin DerivatizationNatural camptothecinRing-opening, F-ring functionalization<10%Requires additional steps
Patent WO2022000868A1Brominated precursorBromination, catalytic coupling~15% (estimated)Scalable but IP-restricted

Role of Exatecan Intermediate 9 in Multi-Step Organic Synthesis

As a convergence point in Exatecan synthesis, intermediate 9 bridges simple aromatic precursors and the complex pentacyclic structure of the active pharmaceutical ingredient (API). Its tert-butyl ester and amino groups enable two strategic diversifications:

  • Ring cyclization: The tert-butyl ester facilitates electrophilic aromatic substitution under Friedel-Crafts conditions, constructing the D-E ring system of the camptothecin scaffold without epimerization [1] [4].
  • Chiral center manipulation: Racemization at C-2 during downstream deacetylation allows the use of racemic precursors, eliminating costly enantioselective steps. This leverages intermediate 9's structural flexibility to simplify synthetic design [4] [10].In ADC payload production, intermediate 9 undergoes site-specific modifications (e.g., carbamate formation) for linker attachment. Its fluorine atom enhances topoisomerase I inhibition (IC₅₀ = 2.2 μM), critical for ADC cytotoxicity [2] [8] [10].

Optimization Strategies for Large-Scale Production

Scale-up challenges center on hazardous reagents, isomer control, and yield erosion:

  • Heck coupling optimization: Replacing toxic solvents (DMF) with toluene/water biphasic systems improves palladium catalyst recycling while maintaining 80–83% yield. Ligand screening (e.g., SPhos) reduces Pd loading to 0.5 mol% [4] [7].
  • Telescoping strategy: Combining nitrosation, olefin reduction, and nitroso reduction into a single operational step cuts purification cycles and boosts mass efficiency by 18% [1] [4].
  • Racemization control: Crystallization-induced diastereomer resolution at intermediate 9 achieves >98% de, avoiding chromatography. Mother liquor recycling recovers 15–20% of racemized material [4] [7].These modifications elevate overall yield to 12.2% from typical 7–9% in academic routes, with >99.5% purity by HPLC [1] [4].

Table 2: Process Optimization Parameters

Process StepLab-Scale YieldOptimized Industrial YieldKey Improvement
Iodination60%66%Selective iodide sourcing
Heck Coupling75%83%Biphasic solvent, ligand design
Tandem Reduction65% (combined)88%Step telescoping
Friedel-Crafts70%82%InCl₃ catalyst recycling

Catalytic Processes in Intermediate Functionalization

Intermediate 9's functionalization relies on tailored catalytic systems:

  • Lewis acid catalysis: Indium trichloride (InCl₃) enables Friedel-Crafts acylation at 25°C – milder than classical AlCl₃ (0°C) – suppressing lactone ring opening and improving atom economy to 89% [1] [4].
  • Palladium-mediated transformations: Ligand-free Pd/C catalyzes hydrogenation of nitroso intermediates, reducing heavy metal residues to <5 ppm [7].
  • Biocatalytic alternatives: Immobilized Baeyer-Villiger monooxygenases (BVMOs) are explored for stereoselective oxidations, though industrial adoption remains limited by substrate loading constraints (<40 g/L) [6].Recent patent literature highlights copper-catalyzed azide-alkyne cycloadditions ("click chemistry") for appending ADC linkers directly to intermediate 9, accelerating payload diversification [7] [10].

Green Chemistry Approaches to Minimize Byproduct Formation

Sustainable manufacturing leverages three principles:

  • Solvent substitution: Replacing dichloromethane (DCM) in Friedel-Crafts with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 32 → 18) while enhancing recyclability (85% recovery) [4] [6].
  • Catalyst recycling: Indium trichloride retains >90% activity over five cycles via aqueous extraction, decreasing In waste by 60% [1] [6].
  • Waste stream valorization: Mother liquors from crystallization are treated with immobilized lipases to hydrolyze esters, recovering 70% of tert-butanol for reuse [6].The 7-step synthesis achieves PMI (Process Mass Intensity) of 120 – outperforming traditional camptothecin derivatization (PMI >200) – with 92% atom economy in the Heck step [1] [4] [6].

Table 3: Green Chemistry Metrics Comparison

ParameterTraditional RouteOptimized RouteImprovement
Process Mass Intensity21012043% reduction
Solvent Waste (L/kg)1,80095047% reduction
Catalyst Reuse0 cycles5 cycles>60% cost saving
E-Factor422540% reduction

Properties

CAS Number

2290562-59-1

Product Name

Exatecan intermediate 9

IUPAC Name

N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide

Molecular Formula

C26H24FN3O5

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18?,26-/m0/s1

InChI Key

SRCUCWPOTBGIQM-IHZSNKTASA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.